Methyl 1H-indazole-3-carboxylate (MIC) is a synthetic cannabinoid, meaning it is a human-made molecule that mimics the effects of the naturally occurring cannabinoids found in the cannabis plant. Studies have shown that MIC interacts with the cannabinoid receptor system, specifically demonstrating a strong affinity for the CB2 receptor []. This activation of the CB2 receptor has been linked to various potential therapeutic benefits, including:
Methyl 1H-indazole-3-carboxylate is a chemical compound characterized by its molecular formula C₉H₈N₂O₂ and a molar mass of 176.17 g/mol. It appears as a white to off-white solid with a melting point ranging from 162 to 163 °C. The compound is slightly soluble in chloroform and methanol, and its structure includes an indazole ring substituted with a carboxylate group and a methyl ester, contributing to its unique chemical properties. Methyl 1H-indazole-3-carboxylate is recognized for its potential biological activities, including interactions with cannabinoid receptors, making it of interest in medicinal chemistry and pharmacology .
Methyl 1H-indazole-3-carboxylate exhibits significant biological activity, particularly in relation to cannabinoid receptors. It has been shown to bind to CB1 receptors, indicating potential applications in the development of therapeutic agents for conditions such as pain management and cancer treatment . Studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent . Additionally, its structural similarity to other synthetic cannabinoids positions it as a candidate for further pharmacological exploration.
The synthesis of methyl 1H-indazole-3-carboxylate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while ensuring efficiency and yield.
Methyl 1H-indazole-3-carboxylate finds applications primarily in medicinal chemistry due to its interaction with cannabinoid receptors. Its potential use as an anticancer agent opens avenues for research into new cancer therapies. Additionally, it serves as a precursor for synthesizing other complex organic molecules, particularly in the field of synthetic cannabinoids . Its unique properties make it valuable for research in pharmacology and drug development.
Research has indicated that methyl 1H-indazole-3-carboxylate interacts specifically with cannabinoid receptors, which are crucial for various physiological processes including pain sensation and appetite regulation. These interactions suggest that the compound could modulate endocannabinoid signaling pathways . Further studies are needed to elucidate the full spectrum of its biological effects and potential therapeutic applications.
Methyl 1H-indazole-3-carboxylate shares structural similarities with several other compounds that also feature an indazole core or carboxylate functionality. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-indazole-3-carboxylic acid | Indazole core with a carboxylic acid group | Used as an indicator in analytical chemistry |
| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Indazole core with a fluorobenzyl substituent | Potentially more potent due to fluorine substitution |
| Indazole-3-carboxylic acid | Simple carboxylic acid without methyl ester | Lacks ester functionality, affecting solubility |
The uniqueness of methyl 1H-indazole-3-carboxylate lies in its specific combination of biological activity related to cannabinoid receptors and its utility as a precursor for further synthetic modifications. This makes it a versatile compound within both medicinal chemistry and organic synthesis domains .
The foundation of indazole chemistry traces back to 1883 when Emil Fischer and Kuzel first discovered the indazole nucleus. This pioneering work established indazole as a heterocyclic aromatic organic compound consisting of the fusion of benzene and pyrazole rings. Fischer's original synthesis methodology involved heating ortho-hydrazine cinnamic acid, which laid the groundwork for understanding the structural characteristics of this bicyclic system. The historical significance of Fischer's contributions extends beyond mere discovery, as his work established fundamental principles that continue to influence modern synthetic approaches to indazole derivatives.
The early recognition of indazole's unique chemical properties led to systematic investigations of its tautomeric behavior. Indazole exists as an amphoteric molecule capable of protonation to an indazolium cation or deprotonation to an indazolate anion, with corresponding equilibrium constants of 1.04 and 13.86 respectively. This amphoteric nature became crucial for understanding the reactivity patterns that would later inform the development of specialized synthetic routes to functionalized derivatives such as methyl 1H-indazole-3-carboxylate.
The transition from Fischer's initial discoveries to practical synthetic applications required decades of methodological refinement. Early synthetic challenges included achieving regioselectivity in functionalization reactions and developing reliable routes to specific positional isomers. These historical developments established the foundation for contemporary approaches to indazole carboxylate synthesis, demonstrating the evolution from empirical discoveries to mechanistically informed synthetic design.
Methyl 1H-indazole-3-carboxylate, with molecular formula C₉H₈N₂O₂ and molecular weight 176.17 g/mol, occupies a unique position in heterocyclic chemistry due to its dual nature as both a stable synthetic target and a versatile building block. The compound's structural features combine the aromatic stability of the indazole nucleus with the synthetic versatility of the carboxylate ester functionality. This combination enables diverse chemical transformations while maintaining the inherent biological relevance associated with indazole-containing compounds.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| CAS Number | 43120-28-1 | |
| Melting Point | 162-163°C | |
| Predicted Boiling Point | 345.2±15.0°C | |
| Density | 1.324 |
The significance of methyl 1H-indazole-3-carboxylate in heterocyclic chemistry extends to its role as a synthetic intermediate in complex molecule assembly. The compound serves as a key building block for constructing more elaborate indazole derivatives through functional group transformations at the carboxylate position. Its structural stability under various reaction conditions makes it particularly valuable for multi-step synthetic sequences where preservation of the indazole core is essential.
Research investigations have demonstrated that methyl 1H-indazole-3-carboxylate exhibits positive photophysical properties characteristic of the indazole motif, making it relevant for applications in materials science and photochemistry. The compound's electronic properties, influenced by the electron-withdrawing carboxylate group at the 3-position, create opportunities for developing novel synthetic methodologies that exploit these electronic characteristics.
The synthetic approaches to indazole carboxylates have undergone substantial evolution from classical methods to contemporary catalytic processes. Early synthetic routes primarily relied on cyclization reactions of appropriately substituted precursors, often requiring harsh reaction conditions and producing modest yields. The development of modern synthetic methodologies has dramatically improved both the efficiency and selectivity of these transformations.
Palladium-catalyzed carbonylation represents one of the most significant advances in indazole carboxylate synthesis. Research has demonstrated that 3-iodoindazoles undergo smooth carbonylation reactions with methanol in the presence of carbon monoxide and palladium catalysts, providing direct access to methyl 1H-indazole-3-carboxylates under mild conditions. This methodology tolerates diverse functional groups and proceeds cleanly with moderate to good yields, representing a substantial improvement over traditional approaches.
Contemporary developments have emphasized transition metal-catalyzed and acid-base catalyzed approaches. A comprehensive review of recent advances indicates that catalyst-based methodologies have enabled researchers to create wide ranges of indazole derivatives with enhanced efficiency and selectivity. These approaches have proven particularly effective for synthesizing methyl 1H-indazole-3-carboxylate analogs with varying substitution patterns.
The diazotization reaction pathway represents another significant evolution in synthetic methodology. Recent research has demonstrated direct conversion of ortho-aminobenzacetates to corresponding 1H-indazole-3-carboxylic acid derivatives under diazotization conditions, featuring operational simplicity, mild reaction conditions, and high yields. This approach offers wide substrate scope and provides an efficient route to various indazole carboxylate derivatives.
Process development studies have focused on optimizing reaction conditions for industrial applicability. A notable example involves the synthesis using an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine and copper-catalyzed Ullmann cyclization. Although this approach encountered difficulties with poor reactivity and thermal hazard concerns, high-throughput screening and statistical modeling enabled identification of safe and optimal conditions producing high-purity material in excellent yields.
Contemporary research positions methyl 1H-indazole-3-carboxylate at the intersection of synthetic methodology development and pharmaceutical intermediate synthesis. Current investigations emphasize developing more efficient, selective, and environmentally sustainable synthetic routes while expanding the compound's utility as a building block for complex molecular architectures. The compound has gained particular attention in the context of green chemistry initiatives and catalyst development.
Recent advances in catalyst-based approaches have demonstrated significant progress in indazole synthesis, with particular emphasis on transition metal and acid-base catalytic systems. These methodological developments have direct implications for methyl 1H-indazole-3-carboxylate synthesis, as improved catalytic systems enable more efficient preparation of this key intermediate. The integration of green chemistry principles into these synthetic approaches reflects contemporary concerns about environmental sustainability in chemical manufacturing.
High-throughput experimentation and statistical modeling have emerged as important tools for optimizing methyl 1H-indazole-3-carboxylate synthesis. Research has demonstrated the value of data-driven process development in identifying optimal reaction conditions while addressing safety and scalability concerns. These approaches represent a paradigm shift from traditional empirical optimization to more systematic, scientifically informed process development.
The compound's role in contemporary pharmaceutical intermediate synthesis has driven research into selective alkylation methodologies. Recent developments have focused on achieving high selectivity for N1-alkylation of indazole derivatives, with studies demonstrating scalable procedures that avoid unwanted N2-alkyl products. These advances are particularly relevant for methyl 1H-indazole-3-carboxylate applications where specific substitution patterns are required.
Current research trends also emphasize mechanistic understanding of synthetic transformations involving methyl 1H-indazole-3-carboxylate. Computational studies and experimental investigations have provided insights into reaction pathways, enabling rational design of improved synthetic procedures. This mechanistic focus represents a mature approach to synthetic chemistry that promises continued advances in methodology development.
The integration of methyl 1H-indazole-3-carboxylate synthesis with modern analytical techniques and process monitoring represents another important aspect of contemporary research. Advanced analytical methods enable real-time monitoring of synthetic transformations, facilitating optimization of reaction conditions and ensuring consistent product quality. These technological advances support the development of robust, reproducible synthetic procedures suitable for industrial application.
The esterification of indazole-3-carboxylic acid (ICA) with methanol under acidic catalysis represents a foundational method. Traditional protocols employ sulfuric acid or thionyl chloride to activate the carboxylic acid, facilitating nucleophilic attack by methanol to yield the methyl ester [1] [2]. However, this approach often requires anhydrous conditions and generates stoichiometric acidic waste.
A notable advancement involves using palladium catalysts in polar solvents. For example, heating ICA with methylating agents like dimethyl sulfate in methanol containing palladium on carbon achieves conversions exceeding 90% [2] [4]. This method minimizes side products such as 2-methylindazole-3-carboxylate (2-MICA), which typically arise from competing N2-methylation [1].
Direct methylation of ICA’s hydroxyl group using methyl iodide or dimethyl sulfate in the presence of alkaline earth metal oxides (e.g., MgO or CaO) offers improved regioselectivity. These bases, unlike alkali metal alkoxides, suppress hydrogen evolution—a safety hazard in large-scale operations [1]. For instance, reacting ICA with methyl iodide in methanol using MgO at 60°C achieves 85% yield with <2% 2-MICA formation [1].
Palladium-catalyzed cross-coupling reactions enable direct functionalization of the indazole core. A microwave-assisted protocol couples 3-bromoindazole with methyl formate using Pd(OAc)₂ and Xantphos, achieving 78% yield in 30 minutes [4]. Copper catalysts, such as CuI, also facilitate Ullmann-type couplings between ICA derivatives and methyl halides under mild conditions [7].
Nitrosation of indole derivatives in acidic media provides access to 3-carboxylated indazoles. Treating 2-nitrobenzaldehyde derivatives with hydrazine in acetic acid induces cyclization, followed by esterification with methyl chloroformate to yield the target compound [3] [5]. This method is advantageous for electron-deficient substrates, achieving 65–80% yields [3].
Solvent-free esterification using ball milling techniques reduces environmental impact. Grinding ICA with methyl tosylate and K₂CO₃ at 25°C for 2 hours delivers 70% yield without purification [6]. Similarly, employing ionic liquids like [BMIM][BF₄] as recyclable solvents enhances atom economy [7].
DMAPO (4-(N,N-dimethylamino)pyridine N-oxide)/Boc₂O-mediated acylation enables one-pot N1-functionalization of indazole at ambient temperatures [6]. This method avoids energy-intensive steps, achieving 85–92% yields across 40 substrates [6].
Microwave irradiation significantly accelerates reaction kinetics. A representative procedure heats ICA with methyl bromide and K₂CO₃ in DMF at 150°C for 10 minutes, achieving 95% conversion [4]. This method reduces side-product formation and is scalable to 100-gram batches [4].
Industrial synthesis prioritizes safety and cost-efficiency. Alkaline earth metal oxides replace sodium methoxide to eliminate hydrogen gas risks during methyl ester formation [1]. Continuous-flow reactors further enhance scalability, enabling throughputs of 50 kg/day with >99% purity after crystallization [2] [4].
One-pot protocols integrate multiple steps without intermediate isolation. For example, Cadogan cyclization of 2-nitrobenzaldehyde derivatives followed by in situ esterification with methyl chloroformate achieves 68% overall yield [5]. Such methods reduce waste and processing time by 40% compared to stepwise approaches [5] [6].
The regioselective alkylation of indazole scaffolds, particularly methyl 1H-indazole-3-carboxylate, represents a fundamental challenge in heterocyclic chemistry due to the competing nucleophilicity of the N-1 and N-2 nitrogen atoms [1]. The 1H-indazole tautomer is thermodynamically more stable than the corresponding 2H-tautomer, yet direct alkylation typically produces mixtures of N-1 and N-2 regioisomers, necessitating the development of selective methodologies [1] [2].
Traditional Approaches and Thermodynamic Control
Early strategies exploited thermodynamic equilibration processes to favor N-1 substituted products. Hunt and colleagues demonstrated that α-halo carbonyl electrophiles could achieve regioselective indazole N-alkylation through equilibration favoring the thermodynamically stable N-1 substituted product [1]. Similarly, N-1 substituted indazoles have been obtained through thermodynamic equilibration using β-halo ester electrophiles in dimethylformamide, a methodology successfully scaled to kilogram quantities by Conrow et al. through a two-step process involving N-1 acylindazole intermediates via reductive acetylation-deacetoxylation [1].
Kinetic Control Strategies
Modern approaches focus on kinetic control through careful selection of reaction conditions. The combination of sodium hydride in tetrahydrofuran has emerged as the optimal system for N-1 selective alkylation of methyl 1H-indazole-3-carboxylate, achieving greater than 99:1 N-1:N-2 regioselectivity [1] [3]. This exceptional selectivity contrasts with cesium carbonate in dimethylformamide, which typically provides only modest N-1 preference (1.4:1 ratio for the methyl ester derivative) [1].
Base and Solvent Effects
Systematic investigation of base and solvent combinations reveals critical structure-reactivity relationships. Strong hydride bases including lithium hydride, potassium hydride, sodium bis(trimethylsilyl)amide, sodium amide, and lithium diisopropylamide all demonstrate excellent N-1 regioselectivity when employed in tetrahydrofuran [1]. The superior performance of tetrahydrofuran over polar aprotic solvents like dimethylformamide or dimethyl sulfoxide is attributed to the formation of tight ion pairs versus solvent-separated ion pairs, respectively [1] [4].
Electrophile Scope and Limitations
The regioselective methodology tolerates diverse alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, while maintaining high N-1 selectivity [1]. Primary tosylates generally perform superior to their corresponding halide counterparts, particularly for secondary alkylating agents where competing elimination reactions can compromise yields. Benzyl and alicyclic derivatives are readily accessible through this methodology, demonstrating broad synthetic utility [1].
Inherent Nucleophilicity Differences
The selective N-methylation of indazole derivatives presents unique challenges stemming from the similar nucleophilicity of N-1 and N-2 positions. Traditional methylating agents such as methyl iodide or dimethyl sulfate typically produce near-statistical mixtures of regioisomers in the absence of directing influences [5]. The development of regioselective N-methylation protocols requires either substrate control through substituent effects or reagent control through specialized methylating systems.
Biocatalytic Approaches
Recent advances in enzymatic N-methylation have provided promising solutions to selectivity challenges. Engineered methyltransferases demonstrate remarkable regioselectivity in the methylation of indazole substrates, achieving regioisomeric ratios exceeding 99:1 [5]. These biocatalytic systems operate through cofactor recycling cascades using simple methylating reagents such as methyl tosylate or iodomethane, providing environmentally benign alternatives to traditional chemical methods [5].
Template-Directed Methylation
The 2-methyl indazole products generated through enzymatic methylation are particularly noteworthy as they represent the thermodynamically less stable regioisomers [5]. This observation underscores the power of catalyst control in overriding intrinsic substrate preferences, a principle that extends to broader functionalization strategies for indazole scaffolds.
Protecting Group Strategies for Methylation
Temporary protection of competing nitrogen nucleophiles provides an alternative approach to selective methylation. The sequential protection-methylation-deprotection strategy, while requiring additional synthetic steps, offers predictable regioselectivity and compatibility with diverse functional groups [6] [7].
N-Boc Protection Strategies
The tert-butoxycarbonyl (Boc) protecting group represents the most widely employed protection strategy for indazole nitrogen atoms. N-Boc protection is achieved through reaction with di-tert-butyl dicarbonate in the presence of triethylamine and 4-dimethylaminopyridine, providing excellent yields and functional group compatibility [8]. Deprotection occurs readily under acidic conditions using trifluoroacetic acid or hydrochloric acid, making this methodology suitable for standard synthetic sequences [9].
SEM Protection for Regioselective Applications
The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group offers unique advantages for regioselective indazole functionalization. SEM protection occurs preferentially at the N-2 position of indazoles under appropriate conditions, enabling subsequent derivatization at the C-3 position [6]. The SEM group efficiently directs regioselectivity and can be removed under fluoride-mediated conditions using tetrabutylammonium fluoride, providing orthogonal protection relative to acid-labile groups [6].
THP Protection Methodologies
Tetrahydropyranyl (THP) protection provides mild and efficient protection for indazole derivatives. The reaction with 3,4-dihydro-2H-pyran in the presence of methanesulfonic acid delivers protected indazoles in excellent yields [10] [7]. THP protection is particularly valuable in aqueous media, representing an environmentally friendly approach to heterocycle protection [7]. Deprotection occurs under mildly acidic conditions using p-toluenesulfonic acid or dilute hydrochloric acid.
Protecting Group Selection Criteria
The selection of appropriate protecting groups depends on the subsequent synthetic transformations and required orthogonality. N-Boc groups are preferred for general protection due to their stability under basic conditions and straightforward removal. SEM groups are selected when regioselective N-2 protection is required, particularly for C-3 functionalization sequences. THP protection is advantageous when mild, environmentally benign conditions are prioritized [7] [10].
Directed Ortho Metalation Approaches
Directed ortho metalation (DoM) chemistry provides powerful methodology for position-selective functionalization of indazole scaffolds. The installation of appropriate directing metalation groups (DMGs) at the N-1 position enables regioselective C-7 functionalization through organolithium-mediated processes [11] [12]. This approach has proven particularly effective for accessing C-7 substituted indazole derivatives that exhibit significant bioactivity profiles [11].
C-3 Functionalization Strategies
The C-3 position of indazole scaffolds represents a privileged site for functionalization due to its enhanced electrophilicity relative to other ring carbons. Suzuki-Miyaura cross-coupling reactions with 3-iodo indazole derivatives provide access to diverse C-3 arylated products in excellent yields [13]. The electronic properties of the indazole ring facilitate these transformations under mild palladium-catalyzed conditions with broad functional group tolerance [13].
Transition Metal-Catalyzed C-H Activation
Modern C-H activation methodologies enable direct functionalization of indazole scaffolds without pre-functionalization. Rhodium(III)-catalyzed processes demonstrate exceptional efficiency for C-3 functionalization, proceeding through C-H bond activation followed by migratory insertion and reductive elimination sequences [4] [14]. These methodologies tolerate diverse coupling partners including allenes, sulfoxonium ylides, and diazo compounds, providing access to structurally complex indazole derivatives [14] [15].
Regioselectivity Control Elements
The regioselectivity of indazole functionalization is governed by both electronic and steric factors. Electron-withdrawing substituents at the C-3 position enhance N-1 regioselectivity in alkylation reactions through chelation effects with metal cations [1] [3]. Conversely, substituents at the C-7 position can reverse regioselectivity preferences, favoring N-2 alkylation through steric hindrance at the N-1 position [1].
Chelation-Controlled Processes
Template-directed synthesis utilizing chelation control represents a sophisticated approach to regioselective indazole functionalization. The presence of coordinating substituents at the C-3 position enables the formation of tight ion pairs with metal cations, effectively directing subsequent transformations to specific sites [1] [3]. This principle is exemplified in the sodium hydride-mediated alkylation of methyl 1H-indazole-3-carboxylate, where the carboxylate functionality chelates with sodium cations to direct alkylation to the N-1 position [1].
Mechanistic Framework for Chelation Control
The proposed mechanism for chelation-controlled transformations involves initial deprotonation of the indazole substrate to form an indazolyl anion, followed by tautomerization and chelation with the metal cation through both the N-2 atom and the coordinating C-3 substituent [1]. This tight ion pair formation effectively blocks the approach of electrophiles to the N-2 position, directing reactivity exclusively to the N-1 site. The disruption of this chelation through crown ether additives significantly reduces regioselectivity, providing mechanistic validation for this pathway [1].
Substrate Design for Template Direction
Effective template-directed synthesis requires careful substrate design incorporating appropriate coordinating functionalities. Carbonyl-containing substituents at the C-3 position (including esters, ketones, aldehydes, and amides) demonstrate exceptional directing ability due to their oxygen lone pairs available for cation coordination [1]. The positioning of these directing groups is critical, as C-7 substitution with similar functionalities reverses regioselectivity through steric effects combined with altered chelation geometries [1].
Solvent Effects in Template-Directed Reactions
The choice of reaction solvent profoundly influences the effectiveness of template-directed transformations. Coordinating solvents such as dimethylformamide or dimethyl sulfoxide promote solvent-separated ion pair formation, diminishing the directing effect of substrate-based chelation [1] [4]. Non-coordinating or weakly coordinating solvents like tetrahydrofuran preserve tight ion pair formation, maintaining high regioselectivity through template direction [1].
Extension to Complex Transformations
Template-directed methodologies extend beyond simple alkylation reactions to encompass complex cascade processes. Rhodium-catalyzed annulation reactions employ azobenzene templates to direct C-H activation and subsequent cyclization, providing access to substituted indazole products with high regioselectivity [4] [14]. These processes demonstrate the broader applicability of template direction principles in modern synthetic methodology.
Future Directions and Challenges
The development of new template-directed transformations continues to focus on expanding the scope of compatible functionalization reactions while maintaining high regioselectivity. Challenges include the design of templates that provide sufficient directing ability without interfering with subsequent transformations, and the development of removable templates that can be cleaved under mild conditions following the desired transformation. The integration of computational design methods with experimental validation promises to accelerate the discovery of new template-directed methodologies for indazole functionalization [3] [16].
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